molecular formula C15H15NO4S B2501499 Methyl 4-[methyl(phenylsulfonyl)amino]benzoate CAS No. 357309-29-6

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate

Cat. No. B2501499
CAS RN: 357309-29-6
M. Wt: 305.35
InChI Key: SPUMLKDJCUGQNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various methyl benzoate derivatives with sulfonamide groups has been explored in several studies. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved through the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid, resulting in two structural isomers with distinct crystal structures . Another study reported the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate by a condensation reaction between methyl-4-formylbenzoate and phenylhydrazine . Additionally, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was performed using 4-methyl benzene sulfonyl chloride and 1-naphthyl amine . Methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates were synthesized from methyl aroylpyruvates and 4-amino-N-carbamimidoylbenzene-1-sulfonamide . The process optimization for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, was also reported . Furthermore, the synthesis of methyl (Z)-3-(phenylsulfonyl)prop-2-enoate was described, highlighting the sulfonation process . A series of sulfonamide derivatives were synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, showing antimicrobial activity . Lastly, the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate was prepared through a multi-step process starting with 4-Amino-methylbenzene-2-sulfonic acid .

Molecular Structure Analysis

The molecular and electronic structures of the synthesized compounds were characterized using various techniques. X-ray single crystal diffraction was used to determine the crystal structures of the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Similarly, single crystal X-ray diffraction techniques were employed for the structural elucidation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate , and 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Quantum chemical studies, including Density Functional Theory (DFT) calculations, were conducted to optimize molecular structures and investigate vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals . The molecular structures of the synthesized compounds were further confirmed by spectral studies, including IR, NMR, and MS .

Chemical Reactions Analysis

The synthesized compounds were involved in various chemical reactions. The sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated for their kinetic behavior in substitution reactions in aqueous solutions . The antimicrobial activity of the sulfonamide derivatives was assessed through their interaction with different bacterial and fungal strains, and molecular docking studies were performed to understand their binding interactions . The energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in solvent media was examined using the integral equation formalism polarizable continuum model (IEF-PCM) .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed through various studies. The thermodynamic and non-linear optical (NLO) properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate were investigated . The stability of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was analyzed using natural bond orbital (NBO) analysis, and its molecular electrostatic potential was computed . The phenylthio and phenyl sulfonyl derivatives showed a linear relationship between the chemical shift of the benzylic protons and Hammett constants, indicating their electronic properties . The process optimization study for methyl 2-methoxy-5-aminosulfonyl benzoate provided insights into the yield improvement and reaction conditions for the synthesis of this intermediate .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate serves as a versatile intermediate in the synthesis of various chemical compounds. For instance, it has been used as a precursor in the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid anilides, demonstrating its utility in the construction of complex organic molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). The compound has also been implicated in the optimization of synthetic processes, such as the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, highlighting its role in improving reaction yields and efficiency (Xu, Guo, Li, & Liu, 2018). Moreover, the structural analysis of related compounds, like methyl 5-chloro-2-{[(trifluoromethyl)­sulfonyl]amino}benzoate, has provided insights into the molecular configurations and intramolecular interactions of this class of compounds (Kimura & Hourai, 2005).

Pharmaceutical Intermediates

Despite the exclusion of direct drug use, dosage, and side effects, it is noteworthy that this compound and its derivatives are important intermediates in pharmaceutical synthesis. They are involved in the production of various drug compounds, such as Tianeptine (Yang Jian-she, 2009), and play a crucial role in the development of new chemical leads for receptor antagonists (Naganawa et al., 2006). This underscores the compound's significance in medicinal chemistry and drug discovery processes.

Material Science and Engineering

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate-related compounds have been used in material science, particularly in the synthesis and characterization of novel polymers. For instance, polysulfone composite membranes incorporating derivatives of this compound have shown promising results in desalination studies, reflecting their potential in water treatment technologies (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).

Safety And Hazards

While specific safety and hazard information for “Methyl 4-[methyl(phenylsulfonyl)amino]benzoate” is not available, it’s generally recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

methyl 4-[benzenesulfonyl(methyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(21(18,19)14-6-4-3-5-7-14)13-10-8-12(9-11-13)15(17)20-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUMLKDJCUGQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[methyl(phenylsulfonyl)amino]benzoate

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